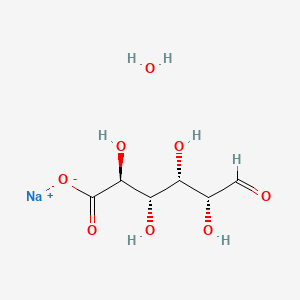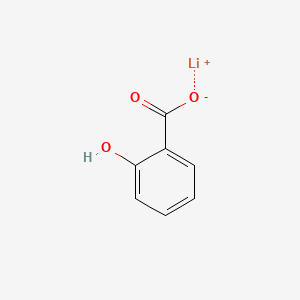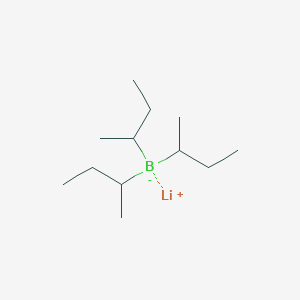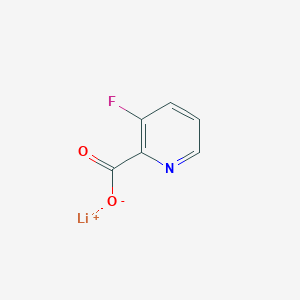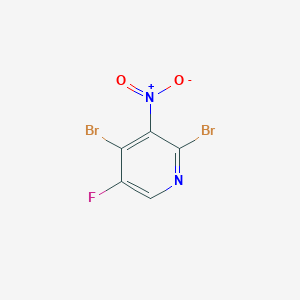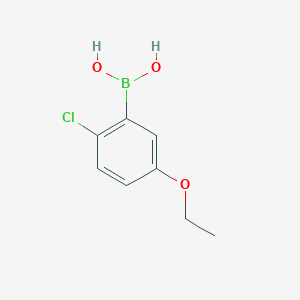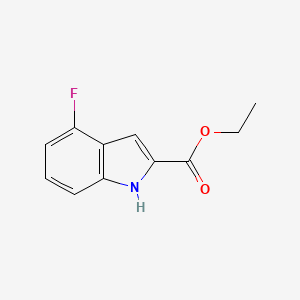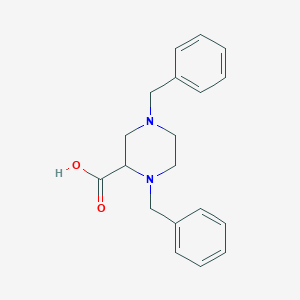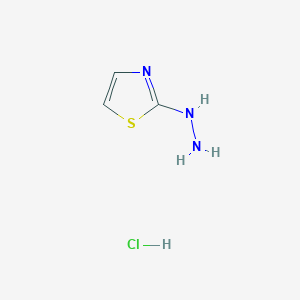
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound consists of a magnesium atom sandwiched between two pentamethylcyclopentadienyl rings, making it a member of the metallocene family.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Magnesium bis(pentamethylcyclopentadienyl) involves the reaction of pentamethylcyclopentadiene with magnesium in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reduction of Magnesium Halides: Another approach is the reduction of magnesium halides with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of Magnesium bis(pentamethylcyclopentadienyl) involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires stringent moisture control and the use of high-purity reagents to avoid side reactions.
Types of Reactions:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) can undergo oxidation reactions to form various oxidized products, such as Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Reduction reactions can lead to the formation of Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound, resulting in the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various organometallic reagents and transition metal catalysts are employed.
Major Products Formed:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Various substituted Magnesium bis(pentamethylcyclopentadienyl) complexes.
Applications De Recherche Scientifique
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology: It is used as a tool in biological studies to understand metal-ligand interactions and their effects on biological systems.
Safety and Hazards
Mécanisme D'action
The specific properties and reactivity of Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) would depend on the nature of the ligand and the overall structure of the complex. For example, the crystal structure of a related compound, 1,4-bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-3,6-bis((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-1,4-dialuminacyclohexane, has been studied .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) can change over time. This compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, leading to cellular damage and dysfunction. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .
Transport and Distribution
Within cells and tissues, magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine its availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) is crucial for elucidating its mechanism of action and optimizing its use in biochemical applications .
Comparaison Avec Des Composés Similaires
Ferrocene (Iron bis(cyclopentadienyl))
Cobaltocene (Cobalt bis(cyclopentadienyl))
Nickelocene (Nickel bis(cyclopentadienyl))
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide) can be achieved through the reaction of 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide with magnesium metal in anhydrous diethyl ether.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide", "Magnesium metal", "Anhydrous diethyl ether" ], "Reaction": [ "Add magnesium metal to anhydrous diethyl ether under inert atmosphere", "Add 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the reaction mixture to remove any unreacted magnesium metal", "Concentrate the filtrate under reduced pressure to obtain Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)" ] } | |
Numéro CAS |
74507-64-5 |
Formule moléculaire |
C20H30Mg |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
QZNMZKZCVOJICG-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


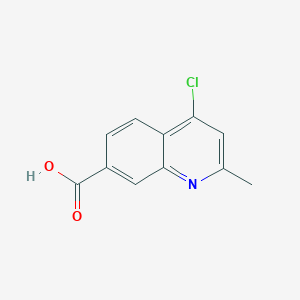
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)
![9-([1,1'-Biphenyl]-4-yl)anthracene](/img/structure/B1592823.png)
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
